[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
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Overview
Description
Tautomycin is a carboxylic ester.
Tautomycin is a natural product found in Streptomyces, Streptomyces griseochromogenes, and Streptomyces spiroverticillatus with data available.
Mechanism of Action
Tautomycin is a naturally occurring compound produced by the bacterium Streptomyces spiroverticillatus . It is a polyketide-based structure characterized by three hydroxyl groups, two ketones, a dialkylmaleic anhydride, an ester linkage, a spiroketal, and one methyl ether .
Target of Action
Tautomycin is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These enzymes are the most ubiquitous and abundant serine/threonine phosphatases in eukaryotic cells and play fundamental roles in the regulation of various cellular functions .
Mode of Action
Tautomycin interacts with its targets, PP1 and PP2A, inhibiting their activity . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . This interaction results in the hyperphosphorylation of certain proteins .
Biochemical Pathways
The inhibition of PP1 and PP2A by Tautomycin affects multiple biochemical pathways. For instance, it has been shown to suppress the activation of ERK, among three MAPK kinases (ERK, JNK, and p38), and also suppress the activation of Raf-1, resulting in the inactivation of the MEK-ERK pathway .
Pharmacokinetics (ADME Properties)
Like other drugs, its absorption, distribution, metabolism, and excretion would be influenced by various factors including its physicochemical properties, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of Tautomycin’s action include the alteration of protein phosphorylation states due to the inhibition of PP1 and PP2A. This can lead to changes in cellular signaling pathways, potentially impacting cell growth and division .
Biochemical Analysis
Biochemical Properties
Tautomycin is a potent inhibitor of protein phosphatases PP1 and PP2A . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . The interaction of Tautomycin with these enzymes plays a crucial role in its biochemical activity.
Cellular Effects
In cellular contexts, Tautomycin has been shown to influence various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine markers, suppress hormonal secretion, and inhibit growth through apoptosis in medullary thyroid cancer (MTC) cells .
Molecular Mechanism
The molecular mechanism of Tautomycin’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the protein phosphatases PP1 and PP2A, which are crucial regulators of multiple cellular processes .
Properties
CAS No. |
109946-35-2 |
---|---|
Molecular Formula |
C41H66O13 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
[(3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38+,41+/m0/s1 |
InChI Key |
RFCWHQNNCOJYTR-IRCAEPKSSA-N |
SMILES |
CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |
Pictograms |
Acute Toxic |
Synonyms |
tautomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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